molecular formula C30H58N4O2 B14574409 N~1~,N~6~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)hexanediamide CAS No. 61682-98-2

N~1~,N~6~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)hexanediamide

Cat. No.: B14574409
CAS No.: 61682-98-2
M. Wt: 506.8 g/mol
InChI Key: CAPJXBAJUXWQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~6~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)hexanediamide is a complex organic compound characterized by its unique structure, which includes two piperidine rings substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)hexanediamide typically involves the reaction of 1,6-hexanediamine with 2,6-diethyl-2,3,6-trimethylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N1,N~6~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)hexanediamide may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)hexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N~1~,N~6~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)hexanediamide has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound can be used in the

Properties

CAS No.

61682-98-2

Molecular Formula

C30H58N4O2

Molecular Weight

506.8 g/mol

IUPAC Name

N,N'-bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)hexanediamide

InChI

InChI=1S/C30H58N4O2/c1-11-27(7)19-23(21(5)29(9,13-3)33-27)31-25(35)17-15-16-18-26(36)32-24-20-28(8,12-2)34-30(10,14-4)22(24)6/h21-24,33-34H,11-20H2,1-10H3,(H,31,35)(H,32,36)

InChI Key

CAPJXBAJUXWQPH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(C(N1)(C)CC)C)NC(=O)CCCCC(=O)NC2CC(NC(C2C)(C)CC)(C)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.